molecular formula C23H17ClO5 B2917980 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 637751-28-1

7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2917980
CAS No.: 637751-28-1
M. Wt: 408.83
InChI Key: OISVZWABHPGJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-Chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative featuring a 2-chlorobenzyloxy group at position 7 and a 2-methoxyphenoxy substituent at position 2. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

7-[(2-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO5/c1-26-19-8-4-5-9-20(19)29-22-14-28-21-12-16(10-11-17(21)23(22)25)27-13-15-6-2-3-7-18(15)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISVZWABHPGJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-chlorobenzyl and 2-methoxyphenoxy groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Final Coupling: The final step involves coupling the substituted phenoxy groups to the chromen-4-one core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis of 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one with structurally or functionally related compounds:

Substituent Effects on Position 7

  • 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one () :

    • Key Difference : Replaces the 2-chlorobenzyloxy group with a hydroxyl (-OH).
    • Impact : The hydroxyl group enhances polarity and hydrogen-bonding capacity but reduces lipophilicity compared to the chlorobenzyloxy substituent. This may decrease membrane permeability but improve solubility in aqueous media .
    • Molecular Formula : C₁₆H₁₂O₄; Mass : 268.27 g/mol .
  • 7-((4-Chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one (CID 1109323, ): Key Difference: Chlorine at the 4-position of the benzyl group (vs. 2-position in the target compound) and a methyl group at position 2. Impact: The 4-chloro substituent may alter steric interactions in biological targets, while the 2-methyl group could increase steric hindrance at the chromen-4-one core . Molecular Formula: C₂₃H₁₇ClO₄ .
  • 7-(2-(Piperidin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 14, ) :

    • Key Difference : A piperidine-containing ethoxy chain at position 5.
    • Impact : The basic piperidine moiety enhances solubility in acidic environments and may improve interactions with enzymes like acetylcholinesterase (AChE) .
    • Yield : 15.8%; Purity : 99.3% (HPLC); Melting Point : 241.2–246.5°C .

Substituent Effects on Position 3

  • 3-(4-Methoxyphenyl)-7-(2-(prop-2-yn-1-ylamino)ethoxy)-4H-chromen-4-one (Compound 12, ): Key Difference: A propargylamine-substituted ethoxy chain at position 7 and a 4-methoxyphenyl group at position 3. 2-methoxy in the target compound) may alter π-π stacking interactions in enzyme binding pockets . Yield: 54.1%; Purity: 99.4% (HPLC) .
  • 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (): Key Difference: A 4-chlorophenyl group at position 3 and a methyl group at position 4. Molecular Formula: C₁₇H₁₃ClO₃; Molar Mass: 300.74 g/mol .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Purity (HPLC) Key Substituents
Target Compound C₂₃H₁₇ClO₅* Not reported Not reported 7-(2-Cl-benzyloxy), 3-(2-MeO-phenoxy)
7-Hydroxy-3-(2-MeO-phenyl)-4H-chromen-4-one C₁₆H₁₂O₄ Not reported Not reported 7-OH, 3-(2-MeO-phenyl)
Compound 14 C₂₂H₂₃NO₄·HBr 241.2–246.5 99.3% 7-(piperidin-1-yl-ethoxy), 3-(4-OH-phenyl)
Compound 3b C₂₇H₂₅ClN₂O₆ Not reported 92% 7-(chlorophenyl-propenyl), 3-(4-MeO-phenyl)

*Calculated based on structural similarity.

Key Research Findings

Substituent Position Matters : The 2-chloro vs. 4-chloro configuration in benzyloxy groups (e.g., vs. target compound) significantly impacts steric and electronic interactions with biological targets .

Polarity vs. Lipophilicity : Hydroxyl groups () improve solubility but reduce membrane permeability compared to halogenated alkoxy chains () .

Biological Activity : Amine-containing substituents () enhance enzyme inhibition, while halogenated aryl groups () improve antimicrobial and α-glucosidase inhibitory activity .

Biological Activity

The compound 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic derivative of chromen-4-one, notable for its complex structure featuring multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is characterized by:

  • A chromen-4-one core.
  • A 2-chlorobenzyl ether group.
  • A 2-methoxyphenyl ether group.

These structural features suggest potential interactions with various biological targets, influencing its therapeutic properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of chromen-4-one, including this compound, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50_{50} values in the low micromolar range against cell lines such as AGS and HeLa .
    • A recent study highlighted the synthesis of similar compounds that showed better cytotoxic activity than established chemotherapeutics like 5-fluorouracil .
  • Hormonal Modulation :
    • Preliminary findings suggest that 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one may influence endocrine pathways, particularly testosterone levels, which could have implications for muscle growth and other physiological processes.
  • Antioxidant Properties :
    • Coumarin derivatives are known for their antioxidant capabilities. The presence of phenolic groups in this compound may contribute to its ability to scavenge free radicals and protect against oxidative stress .

The precise mechanisms through which 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may induce apoptosis in cancer cells by disrupting cell cycle progression, particularly at the G2/M phase .
  • Its interaction with hormone receptors could modulate signaling pathways involved in cell proliferation and differentiation.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals insights into the structure-activity relationship (SAR):

Compound NameUnique FeaturesAntitumor Activity
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-oneLacks chlorobenzyl; focuses on hydroxy functionalityModerate
7-(benzyl)oxy-3-(2-methoxyphenyl)-4H-chromen-4-oneContains a benzyl group instead of a chlorinated variantLow
7-(2-fluorobenzyl)oxy-3-(2-methoxyphenyl)-4H-chromen-4-oneFeatures a fluorinated benzyl groupHigh

This table illustrates that modifications to the benzyl substituent significantly influence biological activity, suggesting avenues for further optimization in drug design.

Case Studies

Several case studies have documented the biological activity of coumarin derivatives similar to 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one:

  • Cytotoxicity Testing :
    • In vitro studies using MTT assays demonstrated that certain derivatives exhibited IC50_{50} values significantly lower than those of traditional anticancer drugs, indicating enhanced efficacy against specific cancer types .
  • Mechanistic Studies :
    • Flow cytometry analyses revealed that certain analogs induce apoptosis via mitochondrial pathways and cell cycle arrest, providing a clearer understanding of their mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one, and what challenges might arise during optimization?

  • Answer : A multi-step synthesis approach is typically employed, inspired by analogous chromene derivatives. For example, a three-step synthesis from commercially available starting materials (e.g., substituted hydroxyacetophenones and aldehydes) can be adapted . Key steps include:

  • Step 1 : Condensation of 2-hydroxyacetophenone with 2-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyloxy group.
  • Step 2 : Coupling with 2-methoxyphenol via nucleophilic aromatic substitution or Mitsunobu reaction for the phenoxy group.
  • Step 3 : Cyclization under acidic or thermal conditions to form the chromen-4-one core.
  • Challenges : Competing side reactions (e.g., over-oxidation or incomplete cyclization) require careful control of reaction stoichiometry and temperature. Purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons from chlorobenzyl and methoxyphenoxy groups) and chromen-4-one carbonyl resonance (~δ 175-180 ppm in ¹³C NMR) .
  • IR : Confirm the presence of C=O (1650–1700 cm⁻¹), ether linkages (C-O-C, ~1250 cm⁻¹), and aromatic C-H stretches .
  • UV-Vis : Chromen-4-one derivatives exhibit strong absorbance in the 250–350 nm range due to π→π* transitions in the conjugated system .

Q. What experimental protocols are used to determine physicochemical properties such as solubility and stability?

  • Answer :

  • Solubility : Perform phase-solubility studies in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectrophotometry or HPLC .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC or LC-MS to identify degradation products .

Advanced Research Questions

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential pharmacological effects?

  • Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors or anti-inflammatory agents). For example, chromen-4-one derivatives often modulate NF-κB or COX-2 pathways .
  • Assay Design :
  • Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
  • Controls : Include positive controls (e.g., quercetin for antioxidant activity) and vehicle controls to validate specificity .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Answer :

  • Source Identification : Compare experimental variables (e.g., cell lines, assay conditions, compound purity). For instance, discrepancies in IC₅₀ values may arise from differences in DMSO concentration affecting solubility .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., Forest plots) to assess heterogeneity and normalize data across studies .
  • Mechanistic Follow-Up : Use molecular docking or siRNA knockdown to validate target engagement if conflicting pathway activities are reported .

Q. What strategies are effective for studying environmental fate and degradation pathways of this compound?

  • Answer :

  • Degradation Studies : Expose the compound to simulated sunlight (via UV irradiation) or microbial consortia, analyzing breakdown products via LC-HRMS .
  • Ecotoxicity : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess environmental risk .
  • Computational Modeling : Predict biodegradation pathways using software like EPI Suite or TEST to prioritize lab validation .

Methodological Resources

  • Synthetic Protocols : Adapted from chromene derivative syntheses .
  • Spectroscopic Data : Cross-referenced with structurally related compounds .
  • Bioactivity Assays : Aligned with published protocols for flavonoid/chromene analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.